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Compound of Interest

Compound Name: Confertifolin

Cat. No.: B156486

Introduction: (+)-Confertifolin is a naturally occurring drimane-type sesquiterpenoid lactone, a
class of secondary metabolites known for their significant and diverse biological activities.[1]
Isolated primarily from plant species such as Polygonum hydropiper, this compound has
garnered interest within the scientific community for its potent antimicrobial and insecticidal
properties.[1][2] This technical guide provides a comprehensive overview of (+)-Confertifolin,
including its formal IUPAC nomenclature, its isomeric forms, and a summary of its
physicochemical and biological properties. Furthermore, it details key experimental protocols
for its isolation and activity assessment, and visualizes critical workflows and biosynthetic
pathways relevant to researchers in natural product chemistry, pharmacology, and drug
development.

Chemical Identity and Nomenclature

The precise chemical structure and stereochemistry of a bioactive compound are fundamental
to its identification, synthesis, and the understanding of its mechanism of action.

IUPAC Name: The systematically assigned IUPAC name for the dextrorotatory natural product,
(+)-Confertifolin, is (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-
benzo[e]benzofuran-3-one.[3] This name precisely describes the fused bicyclic lactone
structure, including the absolute configuration at its two stereocenters.
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Core Structure: (+)-Confertifolin is built upon the drimane skeleton, a bicyclic sesquiterpene
framework that is the parent structure for many bioactive natural products.[4] The drimane core
consists of a decahydronaphthalene ring system.
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Fig. 1: Drimane Sesquiterpenoid Core Structure
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Caption: Logical representation of the fused ring drimane core.
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Isomers of Confertifolin: Isomers are molecules that share the same molecular formula
(C15H2202) but differ in the arrangement of atoms.[3] For confertifolin, isomerism is primarily
centered around its stereochemistry.

o Enantiomer: The most direct isomer of (+)-Confertifolin is its enantiomer, (-)-Confertifolin.
Enantiomers are non-superimposable mirror images. The IUPAC name for this isomer would
be (5aR,9aR)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one.

» Diastereomers: These are sterecisomers that are not mirror images of each other. They arise
when only one of the multiple stereocenters is inverted. Potential diastereomers of
confertifolin would include (5aR,9aS)- and (5aS,9aR)- configurations. The biological activity
of different stereocisomers can vary significantly, as interactions with chiral biological targets
like enzymes and receptors are often stereospecific.[5]

Physicochemical and Biological Properties

Quantitative data provides essential benchmarks for the characterization and application of a
compound.

Table 1: Physicochemical Properties of (+)-Confertifolin

Property Value Source
Molecular Formula C15H220:2 [1]
Molecular Weight 234.33 g/mol [11[3]
Melting Point 131°C [2]
Boiling Point (est.) 365.5°C [1]

Topological Polar Surface Area  26.3 A2

[1]

ZERYGJIQXPPRRCW-
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[3]

| CAS Number | 1811-23-0 |[3] |

Table 2: Reported Biological Activities of (+)-Confertifolin
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Organism/Ass

Activity Type Measurement Value (pg/mL) Source
ay
_ Scopulariopsis
Antifungal MIC 7.81 [1][6]
sp.
Curvularia lunata  MIC 7.81 [1][6]
Epidermophyton
P Pny MIC 7.81 [1][6]
floccosum
Trichophyton
MIC 16.62 [6]
mentagrophytes
Trichophyton
rubrum (MTCC MIC 16.62 [6]
296)
Aspergillus niger  MIC 31.25 [6]
Botrytis cinerea MIC 31.25 [6]
Magnaporthe
. MIC 62.5 [6]
grisea
. _ Enterococcus
Antibacterial ) MIC 31.25 [1][6]
faecalis
Aedes aegypti
Insecticidal (2nd instar LCso 2.90 (ppm) [1]
larvae)

| | Aedes aegypti (4th instar larvae) | LCso | 2.96 (ppm) |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the further

development of a compound.

Protocol 1: Isolation of (+)-Confertifolin from Polygonum hydropiper[2] This protocol outlines

the general steps for the extraction and purification of (+)-Confertifolin from its natural plant
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source.

Plant Material Preparation: Freshly collected leaves of Polygonum hydropiper are crushed to
increase the surface area for extraction.

Steam Distillation: The crushed leaf material is subjected to steam distillation for 3-5 hours
using a Clevenger-type apparatus. This process isolates the volatile components, including
the essential oil containing confertifolin.

Essential Oil Separation: The distillate is allowed to settle, and the less dense essential oll
layer is separated from the aqueous fraction. The collected oil is then purified through
microfiltration.

Column Chromatography: The crude essential oil is subjected to column chromatography
over silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g.,
hexane) and gradually increasing in polarity (e.g., with ethyl acetate), is used to separate the
constituents.

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer
Chromatography (TLC) to identify those containing the target compound.

Crystallization and Identification: Fractions rich in confertifolin are pooled, and the solvent is
evaporated. The resulting residue is recrystallized to yield pure crystalline (+)-Confertifolin.
The structure is then confirmed using spectroscopic methods (NMR, MS) and single-crystal
X-ray diffraction.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[2] The broth microdilution

method is a standard procedure for assessing the antimicrobial potency of a compound.

Preparation of Stock Solution: A stock solution of (+)-Confertifolin is prepared by dissolving
the compound in a suitable solvent (e.g., water with 2% DMSO) to a known concentration
(e.g., 0.5 mg/mL).

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the stock solution are
prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud
Dextrose Broth for fungi).
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e Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a
turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL for bacteria).
This is further diluted to achieve the final target concentration in the wells.

 Inoculation: Each well is inoculated with a small volume (e.g., 5 pL) of the standardized
microbial suspension. Positive controls (e.g., streptomycin for bacteria, fluconazole for fungi)
and negative controls (no compound) are included.

 Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours
for bacteria; 28°C for 48-72 hours for fungi).

o Result Interpretation: The MIC is determined as the lowest concentration of the compound
that completely inhibits visible growth of the microorganism.

Biosynthesis and Experimental Workflows

Visualizing complex processes through diagrams can significantly enhance understanding.
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Fig. 2: General Workflow for Natural Product Isolation
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Caption: A logical workflow for the isolation and analysis of (+)-Confertifolin.

The biosynthesis of drimane sesquiterpenoids, including confertifolin, originates from the
universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][4] The pathway involves
a key cyclization step followed by a series of oxidative modifications.
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Fig. 3: Simplified Biosynthetic Pathway to (+)-Confertifolin
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Caption: Key enzymatic steps in the biosynthesis of (+)-Confertifolin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to (+)-Confertifolin and its Isomers:
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Available at: [https://www.benchchem.com/product/b156486#iupac-name-for-confertifolin-
and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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